Cas no 22034-13-5 (4-Bromo-2,1,3-benzothiadiazole)

4-Bromo-2,1,3-benzothiadiazole is a heterocyclic aromatic compound featuring a benzothiadiazole core substituted with a bromine atom at the 4-position. This structure imparts unique electronic and photophysical properties, making it valuable in organic synthesis, materials science, and pharmaceutical research. Its electron-deficient nature facilitates use as a building block in conjugated polymers, organic semiconductors, and optoelectronic devices. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling precise functionalization. The compound’s stability and well-defined reactivity profile make it a reliable intermediate for designing advanced materials with tailored properties. It is commonly employed in research focused on luminescent materials and charge-transport systems.
4-Bromo-2,1,3-benzothiadiazole structure
22034-13-5 structure
Product Name:4-Bromo-2,1,3-benzothiadiazole
CAS No:22034-13-5
MF:C6H3BrN2S
MW:215.070418596268
MDL:MFCD00614355
CID:252298
PubChem ID:736492
Update Time:2025-11-02

4-Bromo-2,1,3-benzothiadiazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromobenzo[c][1,2,5]thiadiazole
    • 2,1,3-Benzothiadiazole,4-bromo-
    • 4-BROMO-2,1,3-BENZOTHIADIAZOLE
    • 4-BROMO-2,1,3-BENZOTHIAZOLE
    • 4-bromobenzo[2,1,3]thiadiazole
    • 4-bromobenzo<1,2,5>thiadiazole
    • 4-Bromo-benzo[1,2,5]thiadiazole
    • 4-bromobenzo[c]1,2,5-thiadiazole
    • zlchem 1006
    • ZLD0472
    • KYKBVPGDKGABHY-UHFFFAOYSA-N
    • 4-bromo-benz-2,1,3-thiadiazole
    • STK015051
    • SBB040065
    • RP04951
    • SY037893
    • ZB007006
    • 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one;4-Bromobenzo[c][1,2,5]thiadiazole
    • CS-W018450
    • DTXSID10353039
    • SCHEMBL432155
    • W-206716
    • MFCD00614355
    • EN300-49445
    • I11156
    • AKOS000271198
    • PD148329
    • Z367452128
    • 4-bromo-2,1,3-benzothiadiazole, AldrichCPR
    • YSZC564
    • TS-03068
    • CHEMBL2409294
    • BCP31286
    • FT-0617726
    • A815854
    • F1918-0061
    • 22034-13-5
    • DB-000213
    • 4-Bromo-2,1,3-benzothiadiazole
    • MDL: MFCD00614355
    • Inchi: 1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
    • InChI Key: KYKBVPGDKGABHY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C1=NSN=2

Computed Properties

  • Exact Mass: 213.92000
  • Monoisotopic Mass: 213.920031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.859
  • Melting Point: 80 °C
  • Boiling Point: 272.2°C at 760 mmHg
  • Flash Point: 118.4°C
  • Refractive Index: 1.733
  • PSA: 54.02000
  • LogP: 2.45380

4-Bromo-2,1,3-benzothiadiazole Security Information

4-Bromo-2,1,3-benzothiadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Bromo-2,1,3-benzothiadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:22034-13-5)4-Bromo-2,1,3-benzothiadiazole
Order Number:A815854
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):374.0
Email:sales@amadischem.com
SunaTech Inc.
Gold Member
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(CAS:22034-13-5)4-BROMO-2,1,3-BENZOTHIADIAZOLE
Order Number:IN1447
Stock Status:in Stock
Quantity:1g;5g;25g
Purity:98%
Pricing Information Last Updated:Friday, 25 July 2025 14:34
Price ($):Please inquire
Email:sales@sunatech.com

4-Bromo-2,1,3-benzothiadiazole Related Literature

Additional information on 4-Bromo-2,1,3-benzothiadiazole

4-Bromo-2,1,3-benzothiadiazole (CAS No. 22034-13-5): Properties, Applications, and Market Insights

4-Bromo-2,1,3-benzothiadiazole (CAS No. 22034-13-5) is a highly versatile heterocyclic compound that has garnered significant attention in both academic research and industrial applications. This benzothiadiazole derivative is characterized by its unique molecular structure, which combines a benzene ring fused with a thiadiazole moiety and a bromine substituent at the 4-position. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and materials science.

The compound's molecular formula is C6H3BrN2S, and it exhibits a molecular weight of 215.07 g/mol. 4-Bromo-2,1,3-benzothiadiazole is typically a yellow to light brown crystalline solid at room temperature, with a melting point ranging between 120-125°C. Its solubility profile shows moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), while being sparingly soluble in water. These physicochemical properties make it particularly useful in various chemical reactions and formulations.

One of the most prominent applications of 4-Bromo-2,1,3-benzothiadiazole is in the field of organic electronics. Researchers have extensively studied its potential as a building block for organic semiconductors, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electron-deficient nature, attributed to the benzothiadiazole core, facilitates charge transport, making it an ideal candidate for optoelectronic devices. Recent advancements in green energy technologies have further amplified interest in this compound, as scientists explore its role in next-generation solar cells and energy-efficient lighting solutions.

In addition to its electronic applications, 4-Bromo-2,1,3-benzothiadiazole serves as a key intermediate in pharmaceutical research. Medicinal chemists utilize its scaffold to develop novel drug candidates, particularly in areas such as antiviral and anticancer therapies. The bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of diverse molecular libraries for biological screening. This aligns with the growing demand for small molecule drugs in the pharmaceutical industry, where heterocyclic compounds play a pivotal role.

The compound also finds utility in agrochemical research, where it contributes to the development of new pesticides and herbicides. Its structural features can impart specific biological activities, making it a valuable tool for designing crop protection agents. With the global emphasis on sustainable agriculture and reduced environmental impact, researchers are increasingly investigating 4-Bromo-2,1,3-benzothiadiazole derivatives as potential eco-friendly alternatives to conventional agrochemicals.

From a synthetic chemistry perspective, 4-Bromo-2,1,3-benzothiadiazole participates in various palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the construction of complex molecular architectures, which are essential in materials science and drug discovery. The compound's reactivity has made it a staple in high-throughput screening and combinatorial chemistry, where rapid access to diverse chemical space is crucial.

The market for 4-Bromo-2,1,3-benzothiadiazole has seen steady growth, driven by its expanding applications in multiple industries. Suppliers and manufacturers cater to research institutions, pharmaceutical companies, and electronic material developers. Pricing trends reflect the compound's specialized nature, with purity grades ranging from technical (90-95%) to high-purity (≥98%) for research purposes. Recent market analyses indicate increased demand from Asia-Pacific regions, particularly China and India, where organic electronics and pharmaceutical innovation are rapidly advancing.

Quality control and analytical characterization of 4-Bromo-2,1,3-benzothiadiazole typically involve techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency and verify the absence of impurities that could affect downstream applications. Researchers often inquire about storage conditions for this compound, which should be kept in a cool, dry place away from light to maintain stability over extended periods.

Environmental and safety considerations for 4-Bromo-2,1,3-benzothiadiazole follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses should be used when handling the compound. Disposal should comply with local regulations for organic bromine compounds, with particular attention to avoiding environmental contamination. These precautions align with the broader chemical industry's commitment to responsible chemical management and sustainability practices.

Future research directions for 4-Bromo-2,1,3-benzothiadiazole may explore its potential in emerging fields such as molecular electronics and supramolecular chemistry. The compound's ability to participate in non-covalent interactions and self-assembly processes could open new avenues for nanotechnology applications. Additionally, its photophysical properties warrant further investigation for potential use in bioimaging probes or photosensitizers for photodynamic therapy.

For researchers and industry professionals seeking 4-Bromo-2,1,3-benzothiadiazole suppliers, it's essential to verify certificates of analysis and inquire about customization options such as isotopic labeling or bulk quantities. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from fundamental research to commercial applications. As innovation in functional materials and medicinal chemistry progresses, 4-Bromo-2,1,3-benzothiadiazole will likely maintain its position as an important tool in the chemist's arsenal.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22034-13-5)4-Bromo-2,1,3-benzothiadiazole
A815854
Purity:99%
Quantity:100g
Price ($):374.0
Email
SunaTech Inc.
(CAS:22034-13-5)4-BROMO-2,1,3-BENZOTHIADIAZOLE
IN1447
Purity:98%
Quantity:1g;5g;25g
Price ($):Inquiry
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